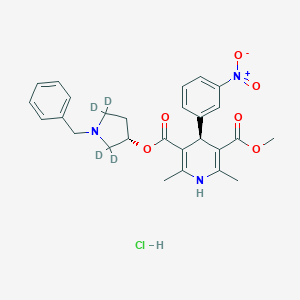

Barnidipine-d4 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-PKGTUVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Barnidipine-d4 Hydrochloride in Modern Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Barnidipine-d4 Hydrochloride in a research setting. Moving beyond a simple product description, this document delves into the fundamental principles of its utility, focusing on its predominant role as an internal standard in high-sensitivity bioanalytical assays. We will explore the causality behind the use of stable isotope-labeled standards, provide detailed experimental workflows for the quantification of barnidipine in biological matrices, and present validated performance data. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Barnidipine-d4 Hydrochloride in their studies, ensuring data integrity and accuracy in pharmacokinetic and metabolic evaluations.

Introduction: Understanding Barnidipine and the Significance of Isotopic Labeling

Barnidipine is a potent, long-acting calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension.[1][2] Its therapeutic effect is achieved by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] Barnidipine is characterized by its high lipophilicity, which contributes to its slow onset and prolonged duration of action.[3][5]

In the realm of drug development and clinical research, the accurate quantification of a drug and its metabolites in biological fluids is paramount for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The plasma concentrations of barnidipine following therapeutic doses are typically very low, often in the picogram per milliliter (pg/mL) range.[5] This necessitates the use of highly sensitive and selective analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

To ensure the accuracy and reliability of LC-MS/MS-based quantification, an internal standard is crucial.[6] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[6]

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[7] Barnidipine-d4 Hydrochloride is the deuterated form of Barnidipine Hydrochloride, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (barnidipine) and the internal standard (Barnidipine-d4), while their chemical and chromatographic behaviors remain virtually identical. This co-elution and similar ionization response are critical for compensating for matrix effects and other sources of analytical variability, leading to more precise and accurate quantification.[8]

Core Application: Barnidipine-d4 Hydrochloride as an Internal Standard in Bioanalytical Method Development

The primary and most critical research application of Barnidipine-d4 Hydrochloride is its use as an internal standard for the quantitative analysis of barnidipine in biological matrices, such as human plasma. This is indispensable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

The Rationale for a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like Barnidipine-d4 offers several distinct advantages over using a structurally similar but non-isotopic compound:

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, Barnidipine-d4 will have nearly identical recovery to the unlabeled barnidipine, effectively normalizing for any sample loss.

-

Compensation for Matrix Effects: Biological matrices are complex and can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer source. Since Barnidipine-d4 co-elutes with barnidipine and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[8]

-

Correction for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are accounted for by using the ratio of the analyte signal to the internal standard signal.[6]

Experimental Workflow: Quantification of Barnidipine in Human Plasma using LC-MS/MS

The following is a detailed, step-by-step methodology for the development and validation of a bioanalytical method for barnidipine using Barnidipine-d4 Hydrochloride as an internal standard. This protocol is a synthesis of established methods.[5][9][10]

Diagram of the Experimental Workflow:

Caption: Workflow for Barnidipine Quantification in Plasma.

Step 1: Preparation of Stock and Working Solutions

-

Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine Hydrochloride in methanol.

-

Barnidipine-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine-d4 Hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the barnidipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Internal Standard Working Solution: Dilute the Barnidipine-d4 stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 500 µL of human plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.

-

Add 50 µL of the Barnidipine-d4 internal standard working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 1 mL of acetonitrile (protein precipitating agent) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to mix and transfer to an HPLC vial for analysis.

Step 3: LC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for barnidipine and Barnidipine-d4 are monitored.

Table 1: Example Mass Spectrometry Parameters

| Parameter | Barnidipine | Barnidipine-d4 |

| Precursor Ion (m/z) | 492.2 | 496.2 (or 497.4 for d5) |

| Product Ion (m/z) | 315.1 | 315.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Optimized for signal | Optimized for signal |

| Declustering Potential (V) | Optimized for signal | Optimized for signal |

Note: The exact m/z for Barnidipine-d4 may vary depending on the specific deuteration pattern. The product ion is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.

Method Validation and Performance Characteristics

A bioanalytical method using Barnidipine-d4 as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: The method should demonstrate linearity over a specific concentration range. For barnidipine, this can be from the low pg/mL to the low ng/mL range.[5][9]

-

Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation, CV) are assessed at multiple QC levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[5]

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is confirmed.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated.

-

Recovery: The efficiency of the extraction process is determined.

-

Stability: The stability of barnidipine in the biological matrix under various storage and handling conditions is assessed (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[11]

Table 2: Representative Performance Data for a Validated Barnidipine LC-MS/MS Assay

| Parameter | Result |

| Linearity Range | 5 - 8000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ± 10% |

| Extraction Recovery | > 85% |

Data synthesized from published methods.[5][9]

Advanced Research Applications and Future Directions

While its primary role is as an internal standard, the principles of using deuterated compounds like Barnidipine-d4 extend to other areas of research:

-

Metabolite Identification: In drug metabolism studies, comparing the mass spectra of metabolites from subjects dosed with a 1:1 mixture of labeled and unlabeled barnidipine can help in identifying drug-related metabolites. The characteristic isotopic doublet in the mass spectrum of a metabolite confirms its origin from the parent drug.

-

Pharmacokinetic Studies in Specific Populations: The high sensitivity of methods using Barnidipine-d4 allows for pharmacokinetic assessments in populations where sample volume may be limited, such as in pediatric or geriatric studies.[4][12]

Diagram of the Drug Metabolism Pathway of Barnidipine:

Caption: Major Metabolic Pathways of Barnidipine.[13]

Conclusion

Barnidipine-d4 Hydrochloride is an indispensable tool in modern pharmaceutical research. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and precise bioanalytical methods for the quantification of barnidipine. The principles and methodologies outlined in this guide underscore the importance of using such standards to ensure the integrity of pharmacokinetic and metabolic data, which are critical for the successful development and clinical application of therapeutic agents like barnidipine. As analytical instrumentation continues to advance in sensitivity, the need for high-quality internal standards like Barnidipine-d4 Hydrochloride will only become more pronounced.

References

-

Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX.

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

-

SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. International Journal of Pharmaceutical Sciences and Research.

-

a sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma. Thermo Fisher Scientific.

-

A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate.

-

What is the mechanism of Barnidipine Hydrochloride? Patsnap Synapse.

-

Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. PubMed.

-

What is Barnidipine Hydrochloride used for? Patsnap Synapse.

-

Barnidipine. Wikipedia.

-

Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. PubMed.

-

The Internal Standard. IonSource.

-

What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.

-

Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.

-

The Rise of Deuterated Drugs: A New Frontier in Pharmaceuticals. Clearsynth Discovery.

-

Barnidipine. PubMed.

-

Interaction Profile and Tolerability of Barnidipine. PubMed.

-

Three main advantages potentially provided by deuterated drugs. ResearchGate.

-

Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. saudijournals.com [saudijournals.com]

- 4. Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Barnidipine-d4 Hydrochloride

Abstract

Barnidipine-d4 Hydrochloride, a deuterated isotopologue of the dihydropyridine calcium channel blocker barnidipine, serves as a critical internal standard for pharmacokinetic and metabolic studies. Its structural similarity to the parent drug dictates that its chemical properties and stability profile are nearly identical, governed by the susceptibility of the dihydropyridine ring to oxidation. This guide provides a comprehensive technical overview of the chemical characteristics of Barnidipine-d4 Hydrochloride, its principal degradation pathways, and validated methodologies for its analysis and stability assessment. We will delve into the causal mechanisms behind its degradation, particularly photostability and pH sensitivity, and present robust protocols grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines. This document is intended to be an essential resource for researchers, analytical scientists, and drug development professionals engaged in the study and application of barnidipine.

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Isotopically labeled compounds are indispensable tools in modern drug development and clinical analysis. The incorporation of stable isotopes, such as deuterium (²H), into a drug molecule creates a compound that is chemically identical to the unlabeled parent drug but possesses a distinct, higher mass. Barnidipine-d4 Hydrochloride is utilized as an internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its purpose is to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of pharmacokinetic measurements.[2] The underlying principle is that the deuterated standard will co-elute with and exhibit the same ionization efficiency as the non-deuterated analyte, but will be differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. Given this role, a thorough understanding of its stability is paramount to ensure its integrity as a reference standard throughout the analytical process.

Physicochemical Properties of Barnidipine-d4 Hydrochloride

The physicochemical properties of Barnidipine-d4 Hydrochloride are fundamentally equivalent to those of its non-deuterated counterpart, with a minor increase in molecular weight due to the four deuterium atoms.[3] These properties are crucial for developing suitable analytical methods and formulation strategies.

| Property | Value | Source(s) |

| Chemical Name | (3'S,4S)-1-Benzyl-3-pyrrolidinyl-methyl-d4-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride | [3] |

| Molecular Formula | C₂₇H₂₆D₄ClN₃O₆ | [3] |

| Molecular Weight | ~532.02 g/mol | [3] |

| Appearance | Pale yellow to yellow solid/crystalline powder | [4][5] |

| Solubility | Soluble in methanol, DMSO, and DMF; very slightly soluble in water. | [4][5][6] |

| Melting Point | ~226-228°C (for non-deuterated form) | [5] |

| UV/Vis. λmax | 217, 237, 356 nm (in ethanol) | [6][7] |

| Stereochemistry | Contains two stereochemical centers, typically the (S,S) enantiomer. | [4] |

Note: Data for the non-deuterated Barnidipine Hydrochloride is used as a proxy where specific data for the d4 variant is unavailable, as chemical behavior is nearly identical.

Core Stability Profile and Degradation Pathways

The stability of Barnidipine-d4 Hydrochloride is intrinsically linked to the 1,4-dihydropyridine (DHP) moiety, which is the pharmacologically active component but also the primary site of degradation.[8][9] The loss of integrity of the DHP ring results in a complete loss of therapeutic activity.[10]

Primary Degradation Pathway: Oxidation to the Pyridine Analog

The most significant degradation pathway for barnidipine and its deuterated analog is the aromatization (oxidation) of the 1,4-dihydropyridine ring to its corresponding pyridine derivative.[8][10][11] This transformation is irreversible and results in a pharmacologically inactive compound.[8] This process can be significantly accelerated by exposure to environmental factors.

Key Factors Influencing Stability

-

Light (Photostability): Barnidipine is highly photosensitive.[8][10] Exposure to both natural sunlight and artificial (forced) irradiation accelerates the oxidation of the dihydropyridine ring.[10] Studies have shown that under direct sunlight, the primary photoproduct is the pyridine derivative.[10] Therefore, it is imperative to protect Barnidipine-d4 Hydrochloride, both in solid form and in solution, from light.

-

pH and Hydrolysis: The stability of dihydropyridines in solution is often pH-dependent.[8][12] While barnidipine is susceptible to hydrolysis across a wide pH range, this degradation is generally less pronounced than photodegradation. Stress testing should evaluate stability in acidic, neutral, and alkaline conditions to fully characterize this liability.[12]

-

Oxidation: In addition to photolytic oxidation, the dihydropyridine ring is susceptible to chemical oxidation. Contact with oxidizing agents should be avoided.

-

Temperature: Elevated temperatures can increase the rate of all chemical degradation processes. Stability studies should be conducted under accelerated conditions (e.g., 40°C) as per ICH guidelines to predict long-term stability.[13][14]

The following diagram illustrates the primary degradation pathway of Barnidipine-d4 Hydrochloride.

Caption: Primary degradation pathway of Barnidipine-d4.

Recommended Storage and Handling

Based on its inherent instability, the following storage and handling procedures are critical to maintain the integrity of Barnidipine-d4 Hydrochloride:

-

Storage Conditions: The compound should be stored at controlled low temperatures, typically -20°C, as a crystalline solid.[6]

-

Protection from Light: Containers must be light-resistant (e.g., amber vials). All handling and preparation of solutions should be performed under subdued light conditions.

-

Inert Atmosphere: For long-term storage of solutions, purging the solvent with an inert gas like nitrogen or argon is recommended to minimize oxidative degradation.[6]

Stability-Indicating Analytical Methodologies

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active substance due to degradation. For Barnidipine-d4 Hydrochloride, this involves separating the parent compound from its degradation products, primarily the pyridine derivative.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common and robust method for assessing the stability of barnidipine.[15][16] The causality behind this choice lies in its ability to separate compounds based on polarity; the parent dihydropyridine is less polar than its more aromatic pyridine degradant, allowing for effective chromatographic resolution.

Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[16]

-

Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A mixture of methanol and water, typically in a ratio of 80:20 (v/v).[15][16] The high organic content ensures adequate retention and elution of the lipophilic barnidipine molecule.

-

Flow Rate: 1.0 mL/min.[15]

-

Detection Wavelength: 237 nm, a UV maximum for barnidipine that provides good sensitivity.[6][16]

-

Injection Volume: 20 µL.[15]

-

Sample Preparation:

-

Accurately weigh and dissolve the Barnidipine-d4 Hydrochloride standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).[15]

-

Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the method (e.g., 3-18 µg/mL).[15]

-

Filter the final solution through a 0.45 µm membrane filter prior to injection to protect the column from particulates.[16]

-

-

Validation: The method must be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[15] Specificity is demonstrated by showing that the peak for Barnidipine-d4 is resolved from peaks of degradation products generated under stress conditions (light, heat, acid, base, oxidation).

Conducting a Comprehensive Stability Study

A formal stability study for Barnidipine-d4 Hydrochloride, particularly when used as a qualified analytical standard, should be designed based on the principles outlined in the ICH Q1A(R2) guideline.[14][17] The goal is to provide evidence of how the quality of the substance varies over time under the influence of temperature, humidity, and light.[12][13]

Workflow: Long-Term Stability Study

Caption: Workflow for a long-term stability study.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[12]

-

Objective: To intentionally degrade the Barnidipine-d4 Hydrochloride sample under conditions more severe than accelerated testing.

-

Conditions:

-

Acid Hydrolysis: Expose the sample to 0.1 M HCl at 60°C for a specified time.

-

Base Hydrolysis: Expose the sample to 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose the sample in solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Analysis: Analyze the stressed samples using the validated HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to allow for the clear identification and separation of degradation products from the parent peak.

Conclusion

The chemical stability of Barnidipine-d4 Hydrochloride is fundamentally governed by the integrity of its 1,4-dihydropyridine ring. The primary degradation pathway is oxidation to the inactive pyridine analog, a process greatly accelerated by exposure to light. A comprehensive understanding of these properties, coupled with robust, validated analytical methods, is essential for its proper use as an internal standard in regulated bioanalysis. By adhering to the principles of ICH stability testing and implementing careful storage and handling procedures, researchers can ensure the integrity of Barnidipine-d4 Hydrochloride, thereby safeguarding the accuracy and reliability of their quantitative data.

References

- PubMed. (n.d.). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- Taylor & Francis Online. (n.d.). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog.

- Journal of Pharmaceutical and Scientific Innovation. (n.d.). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets.

- ICH. (n.d.). Q1A(R2) Guideline.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Thermo Fisher Scientific. (n.d.). A sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma.

- ResearchGate. (n.d.). Scheme of photodegradation mechanism of barnidipine.

- BenchChem. (2025). Analysis of Barnidipine Hydrochloride and its Synthesis Impurities.

- Slideshare. (n.d.). ICH guideline for stability testing.

- Thermo Fisher Scientific. (n.d.). Sensitive LC/MS/MS method for the analysis of Barnidipine at sub-picogram level in human plasma.

- Cayman Chemical. (2023). Barnidipine (hydrochloride) Product Information.

- ResearchGate. (2025). Different photodegradation behavior of barnidipine under natural and forced irradiation.

- PubMed Central. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance.

- APExBIO. (n.d.). Barnidipine (hydrochloride) - Calcium Channel Blocker.

- Geneesmiddeleninformatiebank. (2023). Public Assessment Report.

- ChemicalBook. (2025). Barnidipine hydrochloride.

- BenchChem. (2025). Navigating Barnidipine Hydrochloride Quantification: A Comparative Guide to Immunoassays and Chromatographic Methods.

- Cayman Chemical. (n.d.). Barnidipine (hydrochloride) (CAS 104757-53-1).

- BenchChem. (2025). Application Notes and Protocols for Long-Term Stability Testing of Barnidipine Hydrochloride in Solution.

- CymitQuimica. (n.d.). CAS 104757-53-1: Barnidipine Hydrochloride.

- MedChemExpress. (n.d.). Barnidipine hydrochloride - Product Data Sheet.

- Pharmaffiliates. (n.d.). Barnidipine-impurities.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. Barnidipine hydrochloride | 104757-53-1 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 104757-53-1: Barnidipine Hydrochloride | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snscourseware.org [snscourseware.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. saudijournals.com [saudijournals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Deconstructing the Certificate of Analysis for Barnidipine-d4 Hydrochloride: A Guide for Analytical Excellence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Lynchpin of Bioanalytical Confidence

In the precise world of pharmacokinetic (PK) and pharmacodynamic (PD) studies, the reliability of quantitative data is paramount. Barnidipine, a potent dihydropyridine calcium channel blocker, is a critical therapeutic agent for hypertension.[1][2][3][4] To accurately measure its concentration in biological matrices—a task demanding picogram-level sensitivity—a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation, but a necessity.[5][6] This is where Barnidipine-d4 Hydrochloride enters the analytical workflow.

Barnidipine-d4 Hydrochloride, in which four hydrogen atoms are replaced by deuterium, is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[7][8] It is chemically and physically almost identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[9][10][11] This co-elution and similar ionization response allow it to meticulously correct for variations in sample preparation and instrument performance, leading to highly accurate and precise quantification of the active drug.[8]

However, the integrity of this entire analytical process hinges on a single document: the Certificate of Analysis (CoA) . The CoA is more than a quality checklist; it is the foundational evidence that validates the identity, purity, and suitability of the deuterated standard.[12][13][14] Misinterpretation or disregard for the data within a CoA can lead to compromised study results, regulatory hurdles, and significant project delays.

This guide provides a comprehensive walkthrough of the CoA for Barnidipine-d4 Hydrochloride. As a senior application scientist, the goal is not merely to define the sections of a CoA but to illuminate the scientific principles behind the tests, explain the causality of experimental choices, and provide a framework for researchers to confidently qualify and utilize this critical reagent.

Section 1: Decoding the Certificate of Analysis – A Scientific Walkthrough

A CoA is a batch-specific document that certifies a product meets a defined set of specifications.[15][16] For a deuterated standard like Barnidipine-d4 Hydrochloride, the CoA provides a multi-faceted view of its quality, encompassing identity, chemical purity, and isotopic purity.

Identification and Molecular Attributes

This initial section establishes the fundamental identity of the material.

| Parameter | Example Value | Significance & Rationale |

| Compound Name | Barnidipine-d4 Hydrochloride | Confirms the specific deuterated analogue and salt form. |

| Catalogue Number | PA STI 009870 | A unique identifier for the specific product.[17] |

| CAS Number | 117131-01-8 | The Chemical Abstracts Service registry number, a universal identifier for the specific deuterated compound.[17] |

| Molecular Formula | C₂₇H₂₅D₄N₃O₆ · HCl | Details the exact elemental composition, explicitly noting the four deuterium (D) atoms.[17] |

| Molecular Weight | 532.02 g/mol | The calculated molecular weight based on the formula, which is confirmed by mass spectrometry.[17] |

| Appearance | Pale Yellow Solid | A qualitative check for gross contamination or degradation.[4] |

| Solubility | DMSO, Methanol | Practical information for preparing stock solutions. Barnidipine HCl is soluble in methanol and DMSO.[1][18] |

The "-d4" designation is critical. It signifies that four specific protons have been replaced with deuterium. The location of these labels is important; they must be on a part of the molecule that is not subject to chemical exchange to ensure the mass difference is maintained throughout the analytical process.

Purity, Assay, and Isotopic Characterization

This is the most critical part of the CoA for ensuring the standard's performance. It is a quantitative assessment of the material's quality.

| Test | Methodology | Example Specification | Significance & Rationale |

| Chemical Purity | HPLC/UPLC (UV Detection) | ≥ 98% | Why HPLC? High-Performance Liquid Chromatography separates the main compound from non-deuterated and other organic impurities.[19][20] Barnidipine has a strong UV chromophore, making UV detection at wavelengths like 237 nm highly effective.[21] The "area percent" of the main peak relative to all peaks provides the chemical purity. A high chemical purity ensures that no other compounds will interfere with the analysis. |

| Isotopic Purity | LC-MS | ≥ 99% Deuterated | Why LC-MS? Mass Spectrometry is essential to confirm the mass of the molecule and determine the extent of deuterium incorporation.[22][23] It can distinguish between the d4-labeled compound and any residual non-deuterated (d0) Barnidipine. High isotopic purity is crucial to prevent "crosstalk," where the signal from the internal standard contributes to the signal of the analyte, leading to inaccurate quantification. |

| Identity Confirmation | ¹H NMR, Mass Spectrometry | Conforms to Structure | Why these methods? Proton Nuclear Magnetic Resonance (¹H NMR) confirms the overall chemical structure and can verify the absence of protons at the sites of deuteration. Mass Spectrometry confirms the correct molecular weight for the deuterated compound.[20][24] |

| Assay | Mass Balance or qNMR | 95.0% - 105.0% | This is the true "potency" of the standard. The Mass Balance approach is a calculation: Assay = 100% - Water Content - Residual Solvents - Non-Volatile Residue. This provides a more accurate measure of the active component than HPLC purity alone. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Water adds to the weight of the material but is not part of the active compound. Knowing the water content is essential for preparing stock solutions of a precise concentration. |

| Residual Solvents | GC-HS | Per USP <467> | Gas Chromatography-Headspace (GC-HS) is used to detect and quantify any solvents remaining from the synthesis and purification process. These solvents can be toxic or interfere with the analysis. |

Section 2: The Analytical Workflow and Logic

The series of tests on a CoA are not arbitrary; they form a logical, self-validating workflow designed to provide a complete picture of the standard's quality.

Caption: Analytical workflow for the generation of a Certificate of Analysis.

This workflow demonstrates a hierarchical approach. First, the fundamental identity of the molecule is confirmed. Then, its purity is assessed in terms of both chemical and isotopic composition. Finally, residual components like water and solvents are quantified to allow for a precise assay value.

The suitability of the material as an internal standard can be assessed through a logical decision process:

Caption: Decision logic for qualifying Barnidipine-d4 HCl as an internal standard.

Section 3: Practical Application and Experimental Protocols

A CoA is not just a static document; it is a guide for the practical use of the standard in the laboratory. The data it contains directly informs how stock solutions are prepared and how the material is expected to perform.

Protocol 1: Preparation of a 1.00 mg/mL Stock Solution

This protocol demonstrates how to use the Assay value from the CoA to prepare an accurate stock solution.

Materials:

-

Barnidipine-d4 Hydrochloride (with CoA)

-

Class A 10.00 mL volumetric flask

-

Analytical balance

-

HPLC-grade DMSO or Methanol

Procedure:

-

Review the CoA: Note the Assay value (e.g., 98.5% as is).

-

Calculate the required mass: To account for the purity, the mass to be weighed needs to be corrected.

-

Corrected Mass = (Target Concentration × Volume) / (Assay / 100)

-

Corrected Mass = (1.00 mg/mL × 10.00 mL) / (98.5 / 100) = 10.15 mg

-

-

Weighing: Accurately weigh approximately 10.15 mg of the Barnidipine-d4 Hydrochloride powder and record the exact weight (e.g., 10.18 mg).

-

Dissolution: Quantitatively transfer the powder to the 10.00 mL volumetric flask. Add approximately 7 mL of the chosen solvent (e.g., DMSO) and sonicate briefly to ensure complete dissolution.

-

Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10.00 mL mark with the solvent. Cap and invert the flask at least 10 times to ensure homogeneity.

-

Calculate the final concentration:

-

Final Concentration = (Actual Weighed Mass × (Assay / 100)) / Volume

-

Final Concentration = (10.18 mg × 0.985) / 10.00 mL = 1.003 mg/mL

-

-

Storage: Store the stock solution in an amber vial at the recommended temperature (e.g., -20°C) as specified on the CoA.

Protocol 2: Verifying Identity and Purity by LC-MS

This is a simplified protocol that a receiving lab can use to quickly verify the key parameters of the CoA.

Instrumentation:

-

HPLC or UPLC system coupled to a mass spectrometer.[22]

-

C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

Sample Preparation: Prepare a ~1 µg/mL solution of the Barnidipine-d4 HCl stock solution in the mobile phase.

-

LC Method:

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL

-

-

MS Method (Positive ESI):

-

Acquire data in full scan mode (e.g., m/z 100-700) to observe the parent ion.

-

The expected protonated molecular ion [M+H]⁺ for Barnidipine-d4 (C₂₇H₂₅D₄N₃O₆) is approximately m/z 496.3.

-

The expected protonated molecular ion [M+H]⁺ for non-deuterated Barnidipine is approximately m/z 492.2.

-

-

Data Analysis:

-

Purity: Examine the chromatogram. The chemical purity can be estimated by the area of the main peak relative to any impurity peaks.

-

Identity: Confirm the mass of the main peak corresponds to the expected m/z of 496.3.

-

Isotopic Purity: Compare the peak intensity at m/z 496.3 to the intensity at m/z 492.2. A very small or non-existent peak at m/z 492.2 confirms high isotopic purity.

-

Conclusion

The Certificate of Analysis for Barnidipine-d4 Hydrochloride is the cornerstone of quantitative bioanalysis for its parent drug. It is a document that demands careful scrutiny and understanding. By appreciating the scientific rationale behind each test—from HPLC for chemical purity to LC-MS for isotopic enrichment—researchers can move beyond viewing the CoA as a mere formality. It becomes a predictive tool for analytical performance, a practical guide for accurate sample preparation, and the ultimate assurance of data integrity. For professionals in drug development, a robust understanding and application of the information within the CoA is a non-negotiable step towards achieving reproducible, reliable, and regulatory-compliant results.

References

-

A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. (2015). ResearchGate. Available at: [Link]

-

RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. (2019). SAS Publishers. Available at: [Link]

-

Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. (n.d.). SCIEX. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Available at: [Link]

-

Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. (n.d.). LabRulez LCMS. Available at: [Link]

-

Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection. (1995). PubMed. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Available at: [Link]

-

Barnidipine Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

-

Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). MDPI. Available at: [Link]

-

Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). PubMed Central. Available at: [Link]

-

How to Get a Certificate of Analysis (COA). (2025). SafetyCulture. Available at: [Link]

-

2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor, Inc.. Available at: [Link]

-

Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2025). ResearchGate. Available at: [Link]

-

What is Certificate of Analysis (CoA) in Chemistry?. (n.d.). Advent Chembio. Available at: [Link]

-

A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. (2025). Stellar Scientific. Available at: [Link]

-

Barnidipine-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

Version 10 February 2012. (2023). Geneesmiddeleninformatiebank. Available at: [Link]

-

Barnidipine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. CAS 104757-53-1: Barnidipine Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Barnidipine hydrochloride | 104757-53-1 [chemicalbook.com]

- 5. sciex.com [sciex.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. safetyculture.com [safetyculture.com]

- 13. datacor.com [datacor.com]

- 14. alliancechemical.com [alliancechemical.com]

- 15. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 16. stellarscientific.com [stellarscientific.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. veeprho.com [veeprho.com]

- 20. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. walshmedicalmedia.com [walshmedicalmedia.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

Barnidipine-d4 Hydrochloride: The Gold Standard for Bioanalytical Quantification

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the success of pharmacokinetic and bioequivalence studies hinges on the robustness and accuracy of the underlying bioanalytical methods. For a compound like Barnidipine, a potent dihydropyridine calcium channel blocker, precise quantification in biological matrices is non-negotiable. This guide provides a comprehensive technical overview of commercially available Barnidipine-d4 Hydrochloride standards, focusing on their critical role as stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the causality behind experimental choices, provide field-proven protocols, and ensure a self-validating system for trustworthy results.

The Imperative for a Stable Isotope-Labeled Internal Standard

Barnidipine hydrochloride is a long-acting antihypertensive drug.[1][2][3] Its clinical efficacy and safety are directly linked to its pharmacokinetic profile.[4][5] When quantifying drug concentrations in complex biological matrices like plasma or serum, significant challenges arise, including sample loss during extraction and fluctuations in instrument response due to matrix effects.

A stable isotope-labeled (SIL) internal standard, such as Barnidipine-d4 Hydrochloride, is the most effective tool to overcome these challenges. Unlike using a different molecule as an internal standard, a SIL-IS is nearly identical to the analyte in its chemical and physical properties.[6][7] This ensures it co-elutes chromatographically and experiences the same extraction efficiency and matrix-induced ion suppression or enhancement as the target analyte.[8] This near-identical behavior allows the SIL-IS to act as a perfect mimic, correcting for variations at every step of the analytical process, from sample preparation to detection. The use of a SIL-IS is widely considered the gold standard for quantitative bioanalysis, significantly improving the precision and accuracy of the method.[8][9]

Sourcing and Qualification of Commercial Barnidipine-d4 HCl Standards

The integrity of any quantitative assay begins with the quality of its reference standards. Several vendors supply Barnidipine-d4 Hydrochloride for research purposes. When selecting a standard, it is critical to look beyond just the name and price.

Key Specifications for a High-Quality Standard:

-

Chemical Purity: Typically specified as ≥98%, this ensures that the response measured is from the compound of interest and not from impurities.

-

Isotopic Purity: This indicates the percentage of the material that contains the desired isotopic label (d4). High isotopic purity is essential to prevent signal contribution from the unlabeled analyte.

-

Certificate of Analysis (CoA): This is a mandatory document providing batch-specific data on identity (e.g., by ¹H-NMR, MS), purity (e.g., by HPLC), and isotopic enrichment.

-

Supplier Reputation: Choose suppliers with a strong track record in synthesizing and certifying reference standards.

Table 1: Examples of Commercially Available Barnidipine-d4 Hydrochloride Standards

| Supplier | Product/Catalogue No. | CAS Number | Molecular Formula | Molecular Weight |

| Pharmaffiliates | PA STI 009870 | 117131-01-8 | C₂₇H₂₆D₄ClN₃O₆ | 532.02 |

| TLC Pharmaceutical Stds. | B-412 | 117152-15-5 | C₂₇H₂₅D₄N₃O₆ | 495.57 |

Note: Product availability and specifications are subject to change. Always verify with the supplier.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary application for Barnidipine-d4 HCl is as an internal standard for the quantification of Barnidipine in biological samples. The following sections outline a robust, self-validating workflow.

Preparation of Standard Solutions

Causality: Accurate and consistent preparation of stock and working solutions is fundamental. Using high-purity solvents and precise volumetric equipment minimizes error. Storing stock solutions at -20°C or lower in tightly sealed containers prevents degradation and solvent evaporation. Barnidipine hydrochloride is soluble in organic solvents like DMSO and ethanol.[10][11]

Step-by-Step Protocol: Stock and Working Solution Preparation

-

Primary Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh ~1 mg of the Barnidipine hydrochloride standard and the Barnidipine-d4 hydrochloride internal standard (IS) into separate 1 mL volumetric flasks.

-

Dissolve the contents in a suitable solvent, such as methanol or DMSO, to the mark. This will be your Analyte Stock A and IS Stock A.

-

-

Intermediate Stock Solutions (e.g., 10 µg/mL):

-

Transfer 10 µL of Analyte Stock A into a 1 mL volumetric flask and dilute to the mark with 50:50 methanol:water. This is Analyte Stock B.

-

Transfer 10 µL of IS Stock A into a 1 mL volumetric flask and dilute to the mark with 50:50 methanol:water. This is IS Stock B.

-

-

Working Internal Standard Solution (e.g., 50 ng/mL):

-

Further dilute IS Stock B to a final concentration that, when added to the sample, will yield a robust and consistent MS signal. For example, dilute 5 µL of IS Stock B into 1 mL of solvent.

-

-

Calibration Curve and Quality Control (QC) Standards:

-

Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with appropriate volumes of Analyte Stock B to cover the expected concentration range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation from Biological Matrix

Causality: The goal of sample preparation is to remove interfering matrix components (proteins, phospholipids) and concentrate the analyte. Adding the internal standard at the very beginning of this process is critical . This ensures that any analyte lost during the extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the IS, thus keeping the analyte/IS peak area ratio constant and the final calculated concentration accurate.

Caption: Workflow for protein precipitation extraction.

LC-MS/MS Method Parameters

Causality: Chromatographic separation prevents co-eluting matrix components from interfering with ionization. A C18 reversed-phase column is standard for compounds like Barnidipine. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM). We must optimize MRM transitions for both the analyte and the IS. The d4 label adds 4 Daltons to the mass of Barnidipine, allowing the mass spectrometer to easily distinguish it from the unlabeled analyte.

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Typical Setting |

| LC System | Standard HPLC or UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol or Acetonitrile.[12] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MRM Transition (Analyte) | e.g., m/z 492.2 → [Product Ion 1], m/z 492.2 → [Product Ion 2] (Values are illustrative and must be optimized) |

| MRM Transition (IS) | e.g., m/z 496.2 → [Product Ion 1], m/z 496.2 → [Product Ion 2] (Values are illustrative and must be optimized) |

Note: The exact m/z values must be determined experimentally by infusing the pure standards into the mass spectrometer.

Data Processing and Validation

The final step involves integrating the peak areas for both the analyte and the internal standard and calculating their ratio. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentration of Barnidipine in unknown samples is then calculated from this curve.

Caption: Data processing workflow for quantification.

A method using Barnidipine-d4 HCl must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The SIL-IS is indispensable for assessing key parameters like matrix effect and recovery, ensuring the method is reliable and transferable.[6]

Conclusion

Commercially available Barnidipine-d4 Hydrochloride is an essential tool for any laboratory involved in the development and analysis of Barnidipine. Its use as a stable isotope-labeled internal standard is not merely a suggestion but a cornerstone of robust, accurate, and defensible bioanalytical science. By mimicking the analyte throughout the analytical process, it corrects for inevitable variations, thereby ensuring the highest level of data integrity for pharmacokinetic, toxicokinetic, and clinical studies.

References

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Institutes of Health. [Link]

-

Gao, H., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry. [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

-

Cheng, Z. G., et al. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Molecules. [Link]

-

Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. MDPI. [Link]

-

Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. PubMed Central. [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [Link]

-

Pharmaffiliates Barnidipine-impurities. (n.d.). Pharmaffiliates. [Link]

-

Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Semantic Scholar. [Link]

-

Barnidipine (hydrochloride). (n.d.). Cambridge Bioscience. [Link]

-

Barnidipine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

-

Barnidipine hydrochloride API Suppliers. (n.d.). apicule. [Link]

-

RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Teramura, T., et al. (1995). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica. [Link]

-

Inotsume, N., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Arzneimittelforschung. [Link]

-

Inotsume, N., et al. (1990). Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection. Journal of Chromatography. [Link]

-

Public Assessment Report: Barnidipine HCl Sigillata. (2012). Geneesmiddeleninformatiebank. [Link]

Sources

- 1. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. saudijournals.com [saudijournals.com]

An In-Depth Technical Guide to the Isotopic Purity of Barnidipine-d4 Hydrochloride

Introduction: The Critical Role of Isotopic Purity in Modern Bioanalysis

Barnidipine is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its therapeutic effect stems from the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4] In the realm of drug development and clinical pharmacokinetics, the precise quantification of barnidipine in biological matrices is paramount. This is overwhelmingly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.

The bedrock of a robust and reliable LC-MS/MS assay is the internal standard (IS).[5] For this purpose, a stable isotope-labeled (SIL) version of the analyte, such as Barnidipine-d4 Hydrochloride, is considered the "gold standard."[5][6] A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ²H or D). This near-perfect analogy allows it to track the analyte through the entire analytical process—extraction, chromatography, and ionization—correcting for variability and matrix effects with unmatched fidelity.[7]

However, the efficacy of Barnidipine-d4 as an internal standard is wholly dependent on its isotopic purity . This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, assess, and validate the isotopic purity of Barnidipine-d4 Hydrochloride, ensuring the integrity and reliability of bioanalytical data.

Section 1: The Imperative of Isotopic Purity

Isotopic purity is a measure of the percentage of a SIL compound that contains the desired number of heavy isotopes. It is practically impossible to synthesize a compound with 100% isotopic purity; the final product will inevitably contain a small population of molecules with fewer deuterium atoms than intended (e.g., d3, d2, d1) and, most critically, a population of completely unlabeled (d0) molecules.[8]

The presence of the unlabeled analyte (Barnidipine, d0) within the Barnidipine-d4 internal standard is the most significant threat to assay accuracy. This impurity can lead to a phenomenon known as "crosstalk," where the d0 impurity in the IS channel contributes to the signal measured in the analyte channel. This artificially inflates the measured concentration of the analyte, leading to inaccurate pharmacokinetic and toxicokinetic data. Regulatory bodies such as the FDA and EMA have stringent expectations for the characterization of internal standards to ensure data reliability.[9][10] Therefore, a rigorous, multi-faceted analytical approach is not just best practice; it is a scientific and regulatory necessity.

Section 2: A Dual-Pronged Strategy for Purity Verification

To establish the isotopic purity of Barnidipine-d4 Hydrochloride with the highest degree of confidence, a dual, orthogonal approach is mandated. This involves two powerful analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): Provides a direct measure of the relative abundance of all isotopologues (molecules differing in isotopic composition), allowing for the precise quantification of the unlabeled d0 species.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Serves as an orthogonal method to confirm the location of deuterium incorporation and provide an independent assessment of isotopic enrichment.[13][14]

This combination of techniques creates a self-validating system, ensuring the structural integrity and isotopic purity of the internal standard.[13]

Section 3: Protocol - Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments (e.g., Q-TOF, Orbitrap) possess the mass accuracy and resolution required to separate and quantify the different isotopologues of Barnidipine. By analyzing the full-scan mass spectrum, we can determine the ratio of the unlabeled (d0) signal to the fully labeled (d4) signal within the Barnidipine-d4 material.

Experimental Workflow: HRMS Analysis

Caption: Workflow for Isotopic Purity Assessment by HRMS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve Barnidipine-d4 Hydrochloride in a suitable solvent (e.g., HPLC-grade methanol) to create a stock solution of approximately 1 mg/mL.

-

Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for infusion or LC-MS analysis (e.g., 1 µg/mL).

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer.

-

Introduce the sample via direct infusion or a simple liquid chromatography method.

-

Acquire data in positive electrospray ionization (ESI+) mode.

-

Perform a full scan (MS1) acquisition over a mass range that includes the molecular ions of both Barnidipine and Barnidipine-d4. Ensure the instrument resolution is set to a high value (e.g., >30,000 FWHM) to clearly resolve the isotopic peaks.

-

-

Data Analysis and Calculation:

-

From the acquired data, extract the mass spectrum corresponding to the Barnidipine-d4 signal.

-

Identify the monoisotopic mass peaks for each isotopologue:

-

d0: Unlabeled Barnidipine

-

d1: Barnidipine + 1 Deuterium

-

d2: Barnidipine + 2 Deuterium

-

d3: Barnidipine + 3 Deuterium

-

d4: Fully labeled Barnidipine

-

-

Record the intensity (peak height or area) for each of these peaks.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [ (Sum of Intensities of d1 to d4 peaks) / (Sum of Intensities of d0 to d4 peaks) ] x 100

-

Data Presentation:

| Parameter | Specification | Expected Result |

| Instrumentation | Q-TOF or Orbitrap HRMS | |

| Ionization Mode | Positive ESI | |

| Resolution Setting | > 30,000 FWHM | Baseline resolution of isotopologues |

| Barnidipine (d0) [M+H]⁺ | C₂₇H₃₀N₃O₆⁺ | m/z 492.2135 |

| Barnidipine-d4 (d4) [M+H]⁺ | C₂₇H₂₆D₄N₃O₆⁺ | m/z 496.2386 |

| Acceptance Criterion | Isotopic Purity | ≥ 98% |

Section 4: Protocol - Orthogonal Verification by NMR Spectroscopy

Principle: While HRMS quantifies the distribution of isotopologues, NMR spectroscopy provides spatial information, confirming that deuterium incorporation has occurred at the intended, stable positions.[15] In ¹H NMR, the signal intensity of a proton is directly proportional to the number of protons giving rise to that signal.[16] By comparing the ¹H NMR spectrum of Barnidipine-d4 to that of an unlabeled Barnidipine standard, a significant reduction in the signal integral at the deuteration sites will be observed, confirming the location and extent of deuterium labeling.[17]

Conceptual Diagram: ¹H NMR Signal Attenuation

Caption: Deuteration causes a predictable drop in ¹H NMR signal intensity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare two samples of identical molar concentration: one of Barnidipine-d4 Hydrochloride and one of a certified Barnidipine Hydrochloride reference standard.

-

Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). The choice of solvent is critical to avoid interfering signals.[18]

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquire a standard quantitative ¹H NMR spectrum for both the labeled and unlabeled samples. Ensure identical acquisition parameters (e.g., pulse width, relaxation delay, number of scans) are used for both samples to allow for direct comparison.

-

-

Data Analysis and Interpretation:

-

Process both spectra identically (phasing, baseline correction).

-

Calibrate the chemical shift axis of both spectra using a reference signal (e.g., residual solvent peak).

-

Identify signals in the unlabeled Barnidipine spectrum that correspond to the protons at the intended sites of deuteration in Barnidipine-d4.

-

Integrate a stable, non-deuterated signal in both spectra (e.g., a proton on the aromatic ring far from the deuteration sites) and normalize its integral to a fixed value (e.g., 1.00).

-

Compare the integrals of the signals corresponding to the deuteration sites in the Barnidipine-d4 spectrum to the same signals in the unlabeled spectrum. A significant reduction (>98%) in the integral value for the Barnidipine-d4 sample confirms successful and high-level deuteration at the specified positions.

-

Section 5: Establishing Acceptance Criteria and Final Certification

Based on industry best practices and regulatory expectations, the isotopic purity of a deuterated internal standard should be high to ensure minimal impact on the bioanalytical assay.[7][19]

-

Primary Acceptance Criterion (HRMS): The isotopic purity of Barnidipine-d4 Hydrochloride, defined as the percentage of molecules containing one or more deuterium atoms, must be ≥ 98% . Critically, the contribution from the unlabeled (d0) species should be as low as possible, ideally less than 0.5%.

-

Confirmatory Criterion (NMR): The ¹H NMR spectrum must confirm a >98% reduction in signal intensity at the specified deuteration sites when compared to an unlabeled standard.

The results from both HRMS and NMR analyses, along with the calculated isotopic purity, must be documented in a comprehensive Certificate of Analysis (CoA). This document serves as a foundational record of the internal standard's quality and is essential for validating the bioanalytical method and for inclusion in regulatory submissions.[20]

Conclusion

The characterization of Barnidipine-d4 Hydrochloride is a process that extends beyond simple chemical purity. Ensuring high isotopic purity is a non-negotiable prerequisite for its use as an internal standard in regulated bioanalysis. A meticulous, dual-pronged analytical strategy employing both high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system that guarantees the identity, structural integrity, and isotopic purity of the material. By adhering to the rigorous protocols outlined in this guide, researchers and drug development professionals can establish a foundation of trust in their analytical data, ensuring the accuracy and reliability required to advance therapeutic programs.

References

-

Barnidipine | C27H29N3O6 | CID 443869 - PubChem - NIH. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]

-

What is the mechanism of Barnidipine Hydrochloride? - Patsnap Synapse. [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing). [Link]

-

What is Barnidipine Hydrochloride used for? - Patsnap Synapse. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. [Link]

-

Barnidipine - Wikipedia. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

bioanalytical method validation and study sample analysis m10 - ICH. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]

-

Bioanalytical method validation: An updated review - PMC - NIH. [Link]

-

Hydrogen–deuterium exchange - Wikipedia. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

-

RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

Sources

- 1. Barnidipine - Wikipedia [en.wikipedia.org]

- 2. What is Barnidipine Hydrochloride used for? [synapse.patsnap.com]

- 3. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. isotope.com [isotope.com]

- 9. database.ich.org [database.ich.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 17. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. studymind.co.uk [studymind.co.uk]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Physicochemical Properties of Barnidipine and its Deuterated Analog, Barnidipine-d4 Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the core physical and chemical characteristics of Barnidipine and its isotopically labeled counterpart, Barnidipine-d4 Hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights into the analytical methodologies required for the characterization of these active pharmaceutical ingredients (APIs). The guide is structured to provide not only a direct comparison of their known properties but also to elucidate the underlying scientific principles of how isotopic labeling can influence these characteristics. Detailed experimental protocols for the determination of key physical parameters are provided, underpinned by a framework of scientific integrity and logical causality. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of Barnidipine and its deuterated analogs.

Introduction: Barnidipine and the Rationale for Isotopic Labeling

Barnidipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] The molecule possesses two chiral centers, with the clinically used form being a single, highly potent optical isomer.[2][4]

Isotopic labeling, specifically the substitution of hydrogen with its heavier, stable isotope deuterium, is a common strategy in pharmaceutical research.[5][] Deuterated compounds, such as Barnidipine-d4 Hydrochloride, are invaluable tools in various stages of drug development. They are frequently employed as internal standards in pharmacokinetic and metabolic studies due to their distinct mass, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses.[7] Furthermore, the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, is a key area of investigation for developing drugs with improved pharmacokinetic profiles.[5][8]

This guide will delve into the known physical characteristics of both Barnidipine and Barnidipine-d4 Hydrochloride and provide the scientific context for anticipated differences based on the principles of isotopic labeling.

Comparative Physicochemical Properties

The introduction of deuterium atoms into the molecular structure of Barnidipine is expected to have subtle yet measurable effects on its physical properties. The following table summarizes the known and anticipated characteristics of Barnidipine and Barnidipine-d4 Hydrochloride.